pilin - 147680-16-8

pilin

Catalog Number: EVT-1517068
CAS Number: 147680-16-8
Molecular Formula: C9H14N2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pilin proteins are predominantly sourced from Gram-negative bacteria, although some Gram-positive bacteria also produce similar structures. The classification of pilin can be broadly divided into:

  • Type IV Pilin: Found in a variety of bacteria such as Pseudomonas aeruginosa and Neisseria spp., these proteins are integral to the formation of pili that facilitate motility and adhesion.
  • Minor Pilins: These are smaller subunits that contribute to the stability and functionality of the pilus structure.
  • Pseudopilins: Related to Type IV pilins but associated with type II secretion systems.

The evolutionary adaptability of pilin proteins reflects their diverse roles across different bacterial species, contributing to functions such as DNA uptake and secretion systems .

Synthesis Analysis

Methods

The synthesis of pilin involves several key processes:

  1. Transcription and Translation: Pilin genes are transcribed into messenger RNA, which is then translated into polypeptide chains.
  2. Post-translational Modifications: After translation, pilin proteins undergo various modifications, including cleavage by prepilin peptidases that activate them for assembly into pili.
  3. Assembly: Pilins polymerize to form long helical structures known as pili. This process is facilitated by specific enzymes called sortases that catalyze the formation of covalent bonds between pilin subunits .

Technical Details

The assembly mechanism often involves the formation of isopeptide bonds between pilin subunits, enhancing the structural integrity and stability of the pili. These bonds are crucial for maintaining the functionality of pili under various environmental conditions .

Molecular Structure Analysis

Structure and Data

Pilin proteins typically exhibit a distinct structural organization characterized by:

  • N-terminal Helix: This region is hydrophobic and anchors the pilin in the bacterial membrane.
  • C-terminal Domain: This globular domain contains sites for intermolecular interactions essential for polymerization.
Chemical Reactions Analysis

Reactions

Pilin proteins participate in several chemical reactions during their lifecycle:

  • Polymerization: Pilins undergo polymerization to form pili through covalent linkages facilitated by sortases.
  • Isopeptide Bond Formation: These bonds confer resistance to proteolytic degradation, ensuring structural stability .

Technical Details

The formation of these bonds is critical for maintaining the integrity of pili during bacterial adhesion and biofilm formation processes.

Mechanism of Action

Process and Data

The mechanism by which pili function involves several steps:

  1. Adhesion: Pili extend from the bacterial surface to interact with host cell receptors, facilitating adhesion.
  2. Biofilm Formation: Once attached, bacteria can aggregate through additional interactions mediated by pili, leading to biofilm development.
  3. Genetic Transfer: In certain bacteria, pili also facilitate horizontal gene transfer through conjugation processes .

Data indicates that variations in pilin structure can alter adhesion properties, impacting pathogenicity.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Pilins are typically soluble in aqueous environments due to their hydrophilic regions.
  • Stability: The presence of isopeptide bonds enhances thermal stability compared to other protein structures.

Chemical Properties

  • Reactivity: Pilins can interact with various substrates due to exposed functional groups on their surface.
  • Resistance: The structural features impart resistance against proteolytic enzymes, critical for survival in hostile environments .
Applications

Scientific Uses

Pilin proteins have significant applications in biotechnology and medicine:

  • Vaccine Development: Certain pilus components can be used as vaccine antigens to elicit protective immune responses against bacterial infections.
  • Biotechnological Tools: Modified pilins are employed in genetic engineering techniques for constructing novel biomaterials or for targeted drug delivery systems.
  • Diagnostic Tools: The ability of pili to mediate adhesion can be harnessed for developing biosensors or diagnostic assays for detecting pathogens .
Structural Biology of Pilin Proteins

Primary and Secondary Structural Features of Pilin Subunits

Conserved N-terminal α-Helical Domains in Type IV Pilins

Type IV pilins share a defining structural signature: a highly conserved, elongated N-terminal α-helix (~30 residues). This helix serves as a structural scaffold for polymerization and anchors the pilin subunit within the cytoplasmic membrane prior to assembly. The N-terminus begins with a short, positively charged leader peptide (type III signal sequence) cleaved by dedicated prepilin peptidases (e.g., PilD in Pseudomonas) [2] [9]. Post-cleavage, the hydrophobic α-helix forms the core of the mature pilus fiber. In Neisseria gonorrhoeae pilin (PilE), this α-helix spans 85 Å and is wrapped by β-strands, creating a "bent-ladle" topology [8] [9]. Mutations in this domain disrupt pilus assembly, underscoring its role in stabilizing subunit interactions through hydrophobic packing [2] [8].

β-Solenoid and Pseudopilin-like Domain Insertions

The C-terminal globular domain of pilins exhibits greater structural variability, often incorporating β-solenoid folds or pseudopilin-like inserts that enable functional specialization. In Vibrio cholerae toxin-coregulated pilus (TCP) pilin, this domain forms a unique β-sheet-rich fold distinct from the α/β-roll of Neisseria pilins [9]. Similarly, pseudopilins in type II secretion systems (T2SS) – evolutionarily related to type IV pilins – feature β-strands that form solenoid-like structures, facilitating interactions with secreted substrates [2] [3]. These inserts are critical for adhesive functions, antigenic variation, and host-pathogen interactions, as seen in Pseudomonas aeruginosa PilA, where variable loops in the globular head dictate receptor specificity [5] [9].

Table 1: Key Structural Domains in Major Pilin Subunits

DomainLength/FeaturesFunctionExample Organisms
N-terminal α-helix~30 residues; hydrophobicPolymerization core; membrane anchoringNeisseria, Pseudomonas
Leader peptide6-30 residues; positively chargedSec-dependent transport; cleaved by peptidaseAll type IV pilins
Globular headVariable β-sheets/loopsAdhesion, antigenicity, electron transferVibrio, Salmonella
Disulfide bondConserved in many Gram-negative pilinsStabilizes globular domainNeisseria, Enterobacteriaceae

Tertiary and Quaternary Assembly Mechanisms

Polymerization Dynamics in Type IV Pili

Pilus assembly is driven by ATP-dependent motor proteins (e.g., PilB ATPase) that extract pilin monomers from the membrane and incorporate them into the growing fiber base. Retraction is mediated by PilT ATPase, generating forces >140 pN per pilus [6]. The N-terminal α-helices of individual subunits coalesce into a central hydrophobic core, while C-terminal domains form the solvent-exposed surface [2] [8]. In P. aeruginosa, this arrangement creates a hollow cylinder with a diameter of 50–60 Å, where subunits adopt a helical symmetry (∼4 subunits per turn) [5] [9]. Cryo-EM studies reveal that pilus flexibility arises from sliding interactions between adjacent α-helices, allowing bending without fracture [8] [9].

Role of Minor Pilins in Fiber Assembly

Minor pilins (e.g., PilV, PilX, FimU) prime polymerization and regulate pilus function. These low-abundance subunits form a pentameric complex at the pilus base, initiating assembly by recruiting major pilins [2] [6]. In enteropathogenic E. coli (EPEC), the minor pilin BfpI is essential for bundle-forming pilus (BFP) biogenesis, while in Neisseria, ComP acts as a DNA receptor at the tip of competence pili [1] [6]. Mutations in minor pilins can abolish pilus assembly without affecting major pilin expression, highlighting their non-redundant roles in nucleation and adhesion [2] [9].

Comparative Structural Analysis Across Bacterial Taxa

Gram-Negative vs. Gram-Positive Pilin Architectures

Gram-negative pilins polymerize via non-covalent interactions, with subunits traversing the periplasm through an outer membrane secretin (e.g., PilQ) [3] [5]. In contrast, Gram-positive pilins (e.g., in Streptococcus or Corynebacterium) are covalently linked by sortase transpeptidases that catalyze isopeptide bonds between pilin subunits. These pili lack a central channel and are often decorated with LPXTG motifs for cell wall anchorage [3] [5]. Additionally, Gram-positive pilins feature intramolecular isopeptide bonds that confer proteolytic and mechanical stability [1] [3].

Table 2: Pilin Assembly Mechanisms Across Bacterial Classes

FeatureGram-Negative PilinsGram-Positive Pilins
PolymerizationNon-covalent interactionsCovalent isopeptide bonds
AnchoringOuter membrane secretin (PilQ)Cell wall LPXTG motif
Enzyme RequirementPrepilin peptidase (PilD)Sortase (SrtA)
GlycosylationCommon (e.g., P. aeruginosa)Rare
Representative PilinsPilA (Pseudomonas), PilE (Neisseria)SpaA (Corynebacterium), FimA (Actinomyces)

Archaeal Pilin Homologs and Flagellar Systems

Archaeal flagellins and pilins share a common evolutionary origin with bacterial type IV pilins, evidenced by conserved N-terminal α-helices, prepilin peptidase processing, and ATPase-dependent assembly [4] [10]. Methanococcus flagellin, for example, contains an N-terminal hydrophobic domain cleaved by a prepilin peptidase homolog (PibD) [4]. However, archaeal filaments are thinner (10–14 nm) and lack a central pore, limiting subunit exchange after polymerization. Notably, archaeal pilins undergo N-linked glycosylation, a modification rare in bacterial pilins [4] [10]. These structural adaptations reflect convergent evolution for functions like adhesion and swimming in extreme environments.

  • Pilin (major/minor subunits)
  • Prepilin peptidase (e.g., PilD, BfpP)
  • Pseudopilin
  • Sortase (e.g., SrtA)
  • ATPases (PilB, PilT)
  • Secretin (PilQ)
  • Archaeal flagellin

Properties

CAS Number

147680-16-8

Product Name

pilin

Molecular Formula

C9H14N2

Synonyms

pilin

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